

Conformational Analysis of Fluorinated N-Phenyl Carbamates: A Technical Guide

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Compound of Interest

Compound Name: Phenyl N-(4-fluorophenyl)carbamate

CAS No.: 65141-04-0

Cat. No.: B8574334

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Executive Summary

In drug design, the N-phenyl carbamate scaffold serves as a critical pharmacophore and a prodrug moiety (e.g., for amines or phenols). However, its efficacy is governed by its conformational dynamics. Unlike rigid heterocycles, carbamates exist in a dynamic equilibrium between cis (syn) and trans (anti) rotamers.

The introduction of fluorine on the N-phenyl ring—particularly at the ortho position—drastically alters this landscape. It introduces a "Fluorine Effect" driven by three vectors:

- **Electronic Modulation:** Fluorine's electronegativity reduces the C–N double bond character, lowering rotational barriers.
- **Conformational Locking:** Through intramolecular hydrogen bonding (IMHB) of the type N–H...F–C.
- **Lipophilic Shielding:** Altering the solvation shell and permeability profile.

This guide provides the theoretical framework and the experimental protocols required to characterize these systems.

The Conformational Landscape

The Resonance Baseline

The carbamate nitrogen possesses a lone pair that delocalizes into the carbonyl group, creating partial double-bond character (C–N). This restricts rotation, creating two distinct conformers:

- **Trans (Anti):** The N-phenyl group is anti to the carbonyl oxygen. This is generally the global minimum due to steric avoidance between the phenyl ring and the carbonyl oxygen.
- **Cis (Syn):** The N-phenyl group is syn to the carbonyl oxygen.

For unsubstituted N-phenyl carbamates, the rotational energy barrier (

) is approximately 12.5 kcal/mol, significantly lower than alkyl carbamates (~16 kcal/mol) due to the cross-conjugation of the nitrogen lone pair with the phenyl ring.

The Fluorine Perturbation

Fluorine substitution modifies this equilibrium through the Hammett electronic effect and local steric/electrostatic interactions.

Position	Effect on Rotational Barrier	Mechanism
Para (-F)	Decreases (kcal/mol)	Strong EWG (Inductive) pulls electron density from N, reducing N-CO resonance.
Meta (-F)	Decreases (Moderate)	Inductive withdrawal without resonance contribution.
Ortho (-F)	Complex (Bimodal)	Steric bulk destabilizes the planar ground state; N-H...F interactions may stabilize specific rotamers.

The Ortho-Fluorine Effect & Intramolecular Hydrogen Bonding

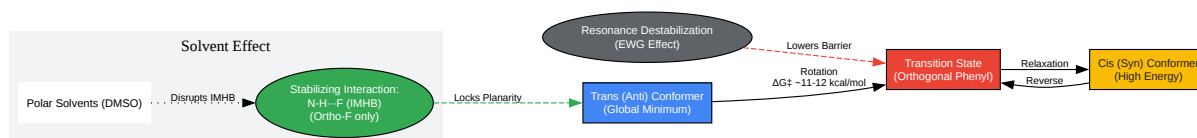
The most critical phenomenon in this scaffold is the potential for a N–H...F–C intramolecular hydrogen bond. While organic fluorine is a weak H-bond acceptor compared to oxygen, the 5-membered ring geometry formed in ortho-fluorinated N-phenyl carbamates is geometrically favorable for this interaction.

Conformational Lock: In non-polar solvents (e.g., CDCl₃)

), the trans conformer is stabilized by the N–H...F interaction, effectively "locking" the phenyl ring coplanar with the carbamate moiety. This planarity is crucial for binding affinity in narrow hydrophobic pockets.

Visualization of Conformational Dynamics[2][3]

The following diagram illustrates the equilibrium and the specific interactions driving the "Fluorine Effect."



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Caption: Thermodynamic equilibrium of fluorinated N-phenyl carbamates, highlighting the stabilizing N–H...F interaction and the transition state barrier modulation.

Experimental Protocols for Characterization

To rigorously define the conformation, a multi-modal approach combining VT-NMR and NOE spectroscopy is required.

Protocol A: Variable Temperature (VT) NMR for Rotational Barriers

This protocol determines the free energy of activation (ΔG^\ddagger) for the C–N bond rotation.^[1]

Reagents & Equipment:

- High-field NMR (500 MHz+ recommended).
- Solvent: Toluene-
(non-polar, wide temp range) or DMSO-
(polar, disrupts H-bonds).
- Sample concentration: 10–20 mM.

Step-by-Step Workflow:

- Acquisition at 298 K: Record a standard ¹H NMR. Identify the carbamate N-H signal (broad singlet) and ortho protons.
- Cooling Phase: Lower temperature in 10 K increments down to 220 K.
 - Observation: Look for decoalescence (splitting) of the ortho-proton signals or the tert-butyl/alkyl group signals on the carbamate.
- Coalescence Determination (T_c): Identify the temperature where the two exchanging signals merge into a flat baseline before sharpening into a single peak upon heating.
- Calculation: Use the Eyring equation variant for coalescence:

Where

T_c is in Kelvin and

is the chemical shift difference (Hz) between conformers at the slow exchange limit.

Protocol B: 1H-19F HOESY for Spatial Proximity

Heteronuclear Overhauser Effect Spectroscopy (HOESY) is the gold standard for proving Through-Space interactions between Hydrogen and Fluorine (e.g., N-H...F).

Step-by-Step Workflow:

- Pulse Sequence: Select a 1H-19F HOESY sequence (e.g., hfoesy in Bruker library).
- Parameters:
 - Mixing time (): 400–600 ms (optimized for medium-range interactions).
 - Relaxation delay (): 2–3 seconds.
- Analysis:
 - Look for cross-peaks between the N-H proton (f1 dimension) and the ortho-Fluorine (f2 dimension).
 - Interpretation: A strong cross-peak indicates the nuclei are within $< 5 \text{ \AA}$, confirming the syn-orientation of the H and F atoms (characteristic of the IMHB-locked trans carbamate).

Computational Validation (DFT)[4]

Experimental data must be corroborated by ab initio calculations to resolve fast-exchange averaging.

Recommended Level of Theory:

- Method: DFT (Density Functional Theory)[2][1][3][4]
- Functional:

B97X-D or M06-2X (Crucial for capturing dispersion forces and weak H-bonds).

- Basis Set: 6-311++G(d,p) or def2-TZVP.
- Solvation: IEFPCM (Polarizable Continuum Model) matching your NMR solvent (Chloroform/DMSO).

Workflow:

- Scan: Perform a relaxed potential energy surface (PES) scan of the C–N–C–O dihedral angle (0° to 360° in 10° steps).
- Optimization: Optimize geometries of the minima (Trans/Cis) and the Transition State (TS).
- Frequency Calculation: Confirm minima (0 imaginary frequencies) and TS (1 imaginary frequency corresponding to N-C rotation).
- NCI Plot: Generate Non-Covalent Interaction (NCI) plots to visualize the green isosurface between N-H and F, confirming the bond nature.

Analytical Summary Table

The following table summarizes expected trends for N-phenyl carbamates based on substitution patterns.

Substituent	Rotational Barrier ()	Dominant Conformer	Key Interaction
Unsubstituted	~12.5 kcal/mol	Trans (Anti)	Steric repulsion (Phenyl vs Carbonyl)
4-Fluoro (Para)	~11.5 kcal/mol	Trans (Anti)	Electronic destabilization of C-N bond
2-Fluoro (Ortho)	~11.0 - 13.0 kcal/mol	Locked Trans	N-H...F Intramolecular H-Bond
2,6-Difluoro	< 11.0 kcal/mol	Twisted	Steric clash forces non-planar geometry

References

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- Intramolecular Hydrogen Bonding Involving Organic Fluorine: NMR Investigations Corroborated by DFT-Based Theoretical Calculations Source: Molecules (MDPI) [\[Link\]](#)
- **Phenyl N-(4-fluorophenyl)carbamate** Crystal Structure Source: Acta Crystallographica Section E [\[Link\]](#)
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